molecular formula C10H14N2O4 B1334288 2,4,5-Trimethoxybenzohydrazide CAS No. 588677-34-3

2,4,5-Trimethoxybenzohydrazide

Cat. No. B1334288
CAS RN: 588677-34-3
M. Wt: 226.23 g/mol
InChI Key: MGDMATIDPSOPEZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzohydrazide and its analogs has been described in various studies. For instance, hydrazide-hydrazone analogs were synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with various aromatic and heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethoxybenzohydrazide is characterized by the presence of a benzohydrazide core with three methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

2,4,5-Trimethoxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 226.23 .

Scientific Research Applications

Proteomics Research

2,4,5-Trimethoxybenzohydrazide: is utilized in proteomics research due to its potential in modifying proteins and peptides. This compound can be used to study protein structure, function, and interactions by tagging or labeling specific amino acid residues, which can then be detected and analyzed .

Antioxidant Activity Studies

This compound has been incorporated into the synthesis of heterocyclic compounds known for their free radical scavenging abilities. The antioxidant activity of these compounds, including their derivatives, is often evaluated using assays like DPPH and FRAP, which are crucial in understanding the compound’s potential in combating oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

2,4,5-Trimethoxybenzohydrazide: serves as a key precursor in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including medicinal chemistry, where they are explored for their pharmacological properties .

Chemical Synthesis

As a building block in chemical synthesis, this compound is valuable for constructing complex molecules. It can be used to introduce the trimethoxybenzyl moiety into larger molecules, which can alter their physical and chemical properties for various applications .

Future Directions

The future directions for the study of 2,4,5-Trimethoxybenzohydrazide could involve further exploration of its synthesis, chemical properties, and potential biological activities. As noted, benzohydrazides and their derivatives have been studied for their potential biological activities , suggesting that 2,4,5-Trimethoxybenzohydrazide could also be a subject of interest in this regard.

properties

IUPAC Name

2,4,5-trimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMATIDPSOPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395997
Record name 2,4,5-trimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxybenzohydrazide

CAS RN

588677-34-3
Record name 2,4,5-Trimethoxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588677-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-trimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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